molecular formula C16H16O4 B15361200 Methyl 4-methoxy-2-phenylmethoxybenzoate

Methyl 4-methoxy-2-phenylmethoxybenzoate

Cat. No.: B15361200
M. Wt: 272.29 g/mol
InChI Key: GFVULQUSWCMMNI-UHFFFAOYSA-N
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Description

This compound is structurally characterized by two substituted aromatic rings, with the benzyloxy group contributing to steric hindrance and influencing its crystallinity and reactivity.

Synthesis: The compound is synthesized via nucleophilic substitution, as demonstrated in . Methyl 2,4-dihydroxybenzoate reacts with benzyl chloride in the presence of potassium carbonate, followed by purification via column chromatography and recrystallization .

Properties

IUPAC Name

methyl 4-methoxy-2-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-8-9-14(16(17)19-2)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVULQUSWCMMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of Methyl 4-methoxy-2-phenylmethoxybenzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₁₆H₁₆O₅ 288.29 4-methoxy, 2-benzyloxy Pharmaceuticals, liquid crystals
Methyl 4-acetamido-2-hydroxybenzoate () C₁₀H₁₁NO₄ 209.20 4-acetamido, 2-hydroxy Organic synthesis intermediate
Methyl 4-chloro-2-fluorobenzoate () C₈H₆ClFO₂ 188.58 4-chloro, 2-fluoro Agrochemicals, drug intermediates
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate () C₂₅H₂₀O₆ 428.43 Chromenyl core, 4-methoxy Materials science, fluorescence studies
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate () C₁₆H₁₂Cl₂O₄ 339.17 Dichlorophenyl, oxoethyl Agrochemical research

Physicochemical Properties

  • Solubility :

    • The benzyloxy and methoxy groups in this compound impart moderate polarity, rendering it soluble in chloroform and ethyl acetate but poorly soluble in water .
    • Methyl 4-acetamido-2-hydroxybenzoate () exhibits higher water solubility due to its hydrophilic acetamido and hydroxy groups.
    • Halogenated derivatives (e.g., ) show lower solubility in polar solvents due to electron-withdrawing substituents.
  • Stability :

    • Electron-donating groups (methoxy, benzyloxy) in the target compound enhance stability against hydrolysis compared to electron-withdrawing substituents (e.g., chloro in ) .
    • The chromenyl ester () exhibits UV stability due to its extended conjugated system .

Research Findings

  • Crystallography : The dihedral angle (67.18°) between aromatic rings in this compound influences its molecular packing and mesophase behavior in liquid crystals .
  • Biological Activity : Phenacyl benzoates (e.g., ) are studied for herbicidal properties, whereas the target compound’s benzyloxy group may enhance binding to biological targets .

Key Distinctions and Industrial Relevance

  • Pharmaceutical Potential: The target compound’s dual methoxy/benzyloxy substitution offers versatility in drug design, unlike halogenated analogs () tailored for stability in agrochemicals.
  • Material Design : Compared to chromenyl esters (), this compound’s simpler structure allows easier functionalization for liquid crystal engineering .

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